2-bromo-2-(thiophen-3-yl)acetic acid
Overview
Description
2-Bromo-2-(thiophen-3-yl)acetic acid is an organic compound that features a bromine atom and a thiophene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(thiophen-3-yl)acetic acid typically involves the bromination of 2-(thiophen-3-yl)acetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Yield substituted acetic acid derivatives.
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: Produce biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-2-(thiophen-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-2-(thiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and thiophene moieties, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)acetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoacetic acid: Does not contain the thiophene ring, limiting its applications in organic electronics.
Thiophene-2-carboxylic acid: Similar thiophene structure but different functional groups, leading to different reactivity and applications.
Uniqueness
2-Bromo-2-(thiophen-3-yl)acetic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
IUPAC Name |
2-bromo-2-thiophen-3-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWOAFOVWHPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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